4-Amino-1,5-naphthyridin-2-ol
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Overview
Description
4-Amino-1,5-naphthyridin-2-ol is a heterocyclic compound with significant importance in medicinal chemistry. It is characterized by a naphthyridine core, which consists of two fused pyridine rings.
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridine derivatives have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Biochemical Pathways
It’s known that 1,5-naphthyridine derivatives can exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the biological activities of 1,5-naphthyridine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that 1,5-naphthyridine derivatives, which include 4-Amino-1,5-naphthyridin-2-ol, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Cellular Effects
It is known that 1,5-naphthyridine derivatives can act as ligands coordinating to metal ions, such as Pd(II), in aqueous solutions . This suggests that this compound may interact with certain cellular components, potentially influencing cell function.
Molecular Mechanism
It is known that 1,5-naphthyridine derivatives can act as ligands coordinating to metal ions . This suggests that this compound may interact with biomolecules in a similar manner, potentially leading to changes in gene expression or enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,5-naphthyridin-2-ol typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the use of concentrated hydrobromic acid for prolonged refluxing . Another approach involves the coupling reaction of 4-amino-1,5-naphthyridine with specific reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,5-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives .
Scientific Research Applications
4-Amino-1,5-naphthyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a subject of study for potential therapeutic agents.
Medicine: Research has shown its potential in developing drugs for treating bacterial infections and other diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-1,5-naphthyridin-2-ol include other naphthyridine derivatives such as 1,8-naphthyridine and 1,6-naphthyridine. These compounds share the naphthyridine core but differ in the position of nitrogen atoms and substituents .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amino group at the 4-position and a hydroxyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other naphthyridine derivatives .
Properties
IUPAC Name |
4-amino-1H-1,5-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYZQILBHVKKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=O)N2)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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